molecular formula C9H10BrCl B13209670 1-Bromo-2-(1-chloropropan-2-yl)benzene

1-Bromo-2-(1-chloropropan-2-yl)benzene

Cat. No.: B13209670
M. Wt: 233.53 g/mol
InChI Key: LTHSMWYZTLBHOW-UHFFFAOYSA-N
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Description

1-Bromo-2-(1-chloropropan-2-yl)benzene is an organic compound with the molecular formula C9H10BrCl It is a derivative of benzene, where a bromine atom and a chloropropyl group are substituted at the 1 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(1-chloropropan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(1-chloropropan-2-yl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(1-chloropropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH or NH3 in polar solvents (e.g., ethanol) at elevated temperatures.

    Oxidation: KMnO4 or CrO3 in acidic or basic media.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of phenols, amines, or other substituted benzene derivatives.

    Oxidation: Formation of benzyl alcohols or benzyl ketones.

    Reduction: Formation of alkylbenzenes or other reduced hydrocarbons.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1-chloropropan-2-yl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. This intermediate can then undergo further transformations to yield the final product . The specific pathways and targets depend on the nature of the reaction and the conditions employed.

Comparison with Similar Compounds

1-Bromo-2-(1-chloropropan-2-yl)benzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

1-bromo-2-(1-chloropropan-2-yl)benzene

InChI

InChI=1S/C9H10BrCl/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3

InChI Key

LTHSMWYZTLBHOW-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C1=CC=CC=C1Br

Origin of Product

United States

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